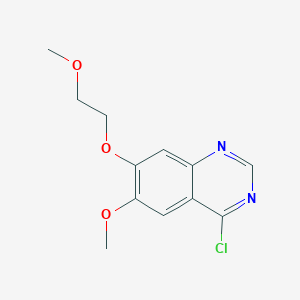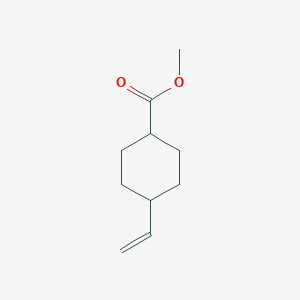
4-(2-甲基苯基)丁醇
描述
Chemical Reactions Analysis
The chemical reactions involving “4-(2-Methylphenyl)butan-1-ol” would depend on its molecular structure and the conditions under which the reactions are carried out . Without specific information on the compound, it’s challenging to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. These properties can be determined experimentally or predicted based on the compound’s molecular structure .科学研究应用
抗氧化特性和环境归宿
4-(2-甲基苯基)丁醇等合成酚类抗氧化剂 (SPA) 在各个行业中对于防止氧化反应和延长产品保质期至关重要。研究重点关注了它们在多种环境基质和人体暴露途径(例如通过食品、灰尘和个人护理产品)中的存在。值得注意的是,一些 SPA 与潜在的健康风险相关,包括肝毒性和内分泌干扰,这迫切需要具有最小环境影响的更安全的替代品 (Runzeng Liu & S. Mabury, 2020)。
有机合成和催化
4-(2-甲基苯基)丁醇参与各种合成应用,例如 Friedel-Crafts 烷基化过程,展示了其在生产工业相关化学品中的作用。研究表明了它在有机合成中的用途,这得益于金属阳离子交换粘土催化剂,突出了该化合物的多功能性和在化学制造中的潜力 (Jun-ichi Tateiwa & S. Uemura, 1997)。
气体分离和膜技术
该化合物的结构属性有助于开发稳定的室温离子液体膜 (SILM),从而增强气体分离过程。这项研究强调了 4-(2-甲基苯基)丁醇衍生物在提高 CO2/N2 和 CO2/CH4 分离的 SILM 性能方面的潜力,从而推动了膜技术在环境和工业应用中的界限 (P. Scovazzo, 2009)。
食品中的风味化学
与 4-(2-甲基苯基)丁醇在结构上相关的支链醛在食品风味中发挥着重要作用,尤其是在发酵和热处理产品中。了解此类化合物的产生和分解途径对于控制食品产品中的风味特征至关重要,从而为食品科学和烹饪应用提供了见解 (B. Smit, W. Engels, & G. Smit, 2009)。
未来方向
属性
IUPAC Name |
4-(2-methylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,12H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZBSOVYCROKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)butan-1-ol | |
CAS RN |
196409-31-1 | |
| Record name | Benzenebutanol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196409311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-METHYLPHENYLBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990FMK80X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B3113553.png)
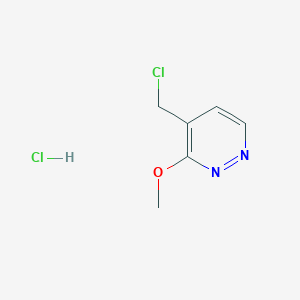

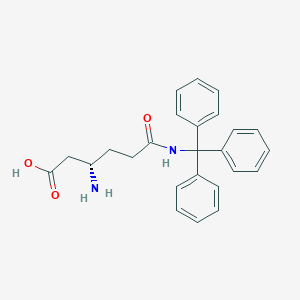


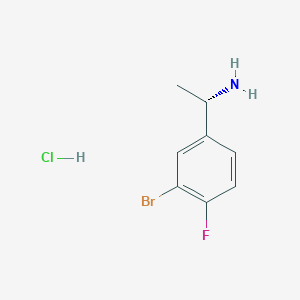
![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)
